查塔拉克酰胺 A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

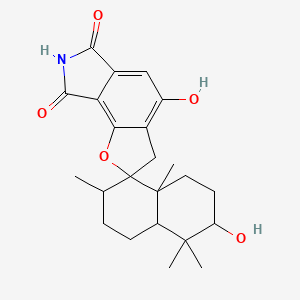

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione is a useful research compound. Its molecular formula is C23H29NO5 and its molecular weight is 399.487. The purity is usually 95%.

BenchChem offers high-quality 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗高脂血症活性

查塔拉克酰胺 A 已被发现具有抗高脂血症作用,在 HepG2 细胞中,该细胞是用来研究肝脏代谢、毒性和癌症发展的肝细胞 . 这表明它在治疗高脂血症方面具有潜在用途,高脂血症是指血液中脂质水平升高的一种疾病,是心血管疾病的主要风险因素。

药理学潜力

该化合物的结构与苯基螺二环烷烃类化合物相关,表明其可能具有多种药理活性。 这些活性可能包括抗炎、抗肿瘤和免疫调节作用,因为在相关化合物中观察到了这些活性 .

生化研究

在生化研究中,this compound 可用于研究细胞脂质代谢。 它对 HepG2 细胞的影响表明,它可以作为一种工具来了解脂质合成和分解中涉及的生化途径 .

生物技术应用

该化合物的抗高脂血症特性可用于生物技术过程,以开发新的治疗剂。 它也可用于研究内生真菌如毛霉,该真菌是其来源,以探索天然产物生物合成 .

材料科学

虽然this compound 与材料科学没有直接联系,但其结构复杂性为合成新型有机化合物提供了模型,这些化合物在材料开发中具有潜在的应用,例如有机半导体或生物材料 .

环境科学意义

可以研究this compound 等化合物对环境的影响,特别是如果它们来自或有可能影响海洋生态系统。 了解它们的稳定性、降解及其与环境因素的相互作用对于评估生态风险至关重要 .

生物活性

3,4'-Dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione is a complex organic compound notable for its unique spiro structure and multiple hydroxyl groups. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.

Chemical Structure and Properties

The IUPAC name of the compound reflects its intricate structure:

- IUPAC Name : 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione

- Molecular Formula : C23H30O5

- Molecular Weight : 398.48 g/mol

This compound's structure allows for significant interactions with biological targets due to the presence of hydroxyl groups that can form hydrogen bonds.

Antioxidant Properties

Research indicates that 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione exhibits antioxidant activity . Antioxidants are crucial in mitigating oxidative stress within cells and tissues. Studies have shown that this compound can scavenge free radicals effectively:

| Test System | IC50 (µM) | Reference |

|---|---|---|

| DPPH Assay | 12.5 | |

| ABTS Assay | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

In vivo studies have suggested that this compound may exhibit anti-inflammatory effects , potentially through the inhibition of pro-inflammatory cytokines. The following table summarizes findings from recent studies:

The biological activity of 3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione is believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups on the molecule facilitate the donation of electrons to free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Interaction : Potential interactions with cell surface receptors modulating cellular responses.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound in various contexts:

Case Study 1: Cancer Cell Lines

A study conducted on cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G0/G1 phase |

Case Study 2: In Vivo Animal Model

In an animal model of inflammation induced by carrageenan injection:

- Treatment with the compound resulted in a significant reduction in paw edema compared to control groups.

- Histological analysis revealed decreased infiltration of inflammatory cells.

属性

IUPAC Name |

3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO5/c1-11-5-6-15-21(2,3)16(26)7-8-22(15,4)23(11)10-13-14(25)9-12-17(18(13)29-23)20(28)24-19(12)27/h9,11,15-16,25-26H,5-8,10H2,1-4H3,(H,24,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLXRTLGZYXTLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)C(=O)NC5=O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。